

Application Notes and Protocols for Caffeic acid-pYEEIE

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic acid-pYEEIE is a synthetic phosphopeptide that acts as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src family of protein tyrosine kinases. With an IC50 of 42 nM, it demonstrates a 30-fold higher affinity than its acetylated counterpart, Ac-pYEEIE.[1] While its primary application has been in biochemical and biophysical assays to study Src SH2 domain interactions, its potential as a modulator of Src signaling in a cellular context remains largely unexplored in published literature. This document provides a comprehensive overview of Caffeic acid-pYEEIE, its mechanism of action, and detailed hypothetical protocols for its application in cell culture-based assays.

Product Information



Property	Value	Reference
Full Name	N-[3-(3,4-Dihydroxyphenyl)-1- oxo-2-propenyl]-O-phosphono- L-tyrosyl-L-glutamyl-L- glutamyl-L-isoleucyl-L-glutamic acid	[2]
Molecular Formula	C39H50N5O19P	[1]
Molecular Weight	923.82 g/mol	[1]
Appearance	White to off-white solid	[3]
Solubility	Soluble in PBS (up to 2 mg/ml) and water (up to 25 mg/mL with sonication). Also soluble in DMSO.	[1][3][4]
Purity	≥95%	[1]
Storage	Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.	[3][4]

Mechanism of Action: Targeting the Src SH2 Domain

Src family kinases are non-receptor tyrosine kinases that play pivotal roles in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[5] [6] The activity of Src kinases is, in part, regulated by intramolecular interactions involving their SH2 and SH3 domains. The SH2 domain specifically recognizes and binds to phosphotyrosine (pY) residues within specific peptide sequences on target proteins.[2][7] This interaction is crucial for the recruitment of Src to activated receptor tyrosine kinases and other signaling complexes, thereby propagating downstream signaling cascades.[8][9]

Caffeic acid-pYEEIE acts as a competitive antagonist of the Src SH2 domain. By mimicking the natural phosphopeptide ligands, it is hypothesized to bind to the SH2 domain of Src,

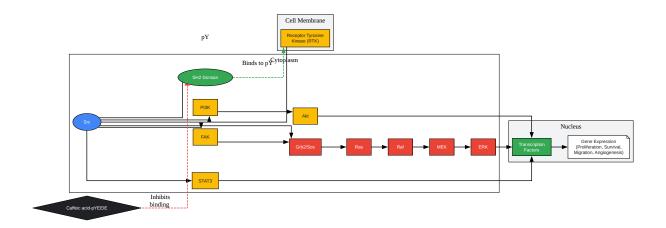


Methodological & Application

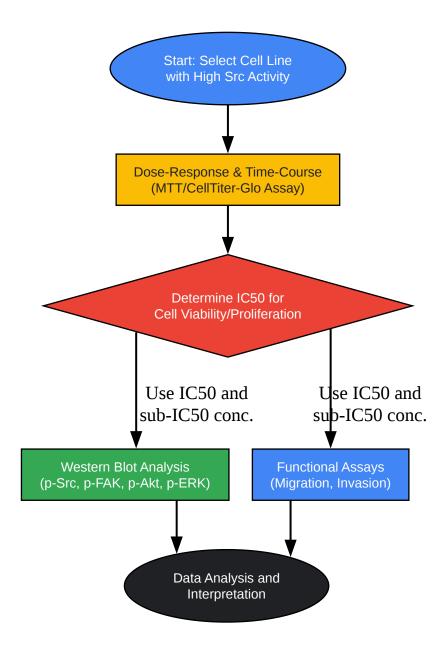
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thereby preventing its interaction with endogenous binding partners. This disruption is expected to inhibit the downstream signaling pathways regulated by Src.









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